Fosquidone

Description

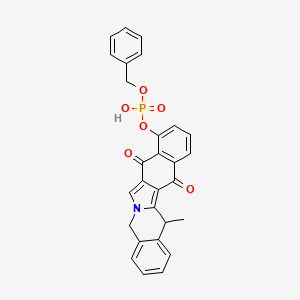

Structure

3D Structure

Properties

IUPAC Name |

benzyl (3-methyl-14,21-dioxo-11-azapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1,4,6,8,12,15(20),16,18-octaen-16-yl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22NO6P/c1-17-20-11-6-5-10-19(20)14-29-15-22-25(26(17)29)27(30)21-12-7-13-23(24(21)28(22)31)35-36(32,33)34-16-18-8-3-2-4-9-18/h2-13,15,17H,14,16H2,1H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTSQCOOUJTIAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2CN3C1=C4C(=C3)C(=O)C5=C(C4=O)C=CC=C5OP(=O)(O)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

114517-04-3 (hydrochloride), 114517-02-1 (Parent) | |

| Record name | Fosquidone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114517021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GR63178A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114517043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00921408 | |

| Record name | Benzyl 14-methyl-8,13-dioxo-5,8,13,14-tetrahydrobenzo[5,6]isoindolo[2,1-b]isoquinolin-9-yl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114517-02-1, 114517-04-3 | |

| Record name | Fosquidone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114517021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GR63178A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114517043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl 14-methyl-8,13-dioxo-5,8,13,14-tetrahydrobenzo[5,6]isoindolo[2,1-b]isoquinolin-9-yl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSQUIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD6QP9BP8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preclinical Pharmacological Investigations of Fosquidone Gr63178a

In Vitro Studies on Molecular and Cellular Interactions

In vitro investigations have provided insights into how Fosquidone (B1673579) interacts with biological macromolecules and cellular processes.

Assessment of DNA Binding Affinity of this compound

Studies have been conducted to determine if this compound binds to DNA. Using two different DNA duplexes, a 12-mer oligonucleotide preferred by minor groove binders and a hexamer preferred by intercalators, no significant evidence of binding with GR63178A was observed. nih.gov This suggests that this compound is unlikely to exert its antitumour activity through direct DNA binding, a mechanism common to some other anticancer drugs like anthracyclines and anthraquinones. nih.govlilab-ecust.cnresearchgate.net

Evaluation of Topoisomerase Inhibition by this compound

The potential of this compound to inhibit topoisomerase enzymes, particularly topoisomerase II, has also been investigated. Neither GR63178A nor its 9-hydroxy metabolite, GR54374X, inhibited purified human topoisomerase II in a decatenation assay. nih.govresearchgate.net This finding indicates that inhibition of topoisomerase II is not a likely mechanism for this compound's activity, contrasting with the mechanism of action of drugs like etoposide. nih.goveur.nl

Investigations into Free Radical Chemistry and Redox Potential of this compound

The free radical chemistry and redox properties of this compound have been studied to understand its potential to generate reactive species. nih.govlilab-ecust.cn

Free radical chemistry studies of GR63178A have employed techniques such as pulse radiolysis and Electron Spin Resonance (ESR) spectroscopy. nih.govlilab-ecust.cnresearchgate.net These methods allow for the investigation of transient radical species and their reactions. Pulse radiolysis can be used to study electron transfer processes. nih.gov ESR spectroscopy is a technique used to detect and characterize species with unpaired electrons, i.e., free radicals. libretexts.orgwikipedia.org

This compound, being a quinone-containing compound, can undergo enzyme-catalyzed reduction. Studies involving in vitro drug incubations with NADPH-fortified rat liver microsomes and purified cytochrome P450 reductase have shown that GR63178A undergoes enzyme-catalyzed quinone reduction more readily than doxorubicin (B1662922). nih.govresearchgate.net

The one-electron reduction potential of GR63178A was determined to be -207 mV ± 10. nih.govresearchgate.net This value is considerably more positive than that of other quinone-containing anticancer drugs such as doxorubicin, mitomycin C, and mitozantrone. nih.govresearchgate.net

Despite undergoing enzyme-catalyzed reduction more readily, GR63178A produced significantly fewer reactive oxygen species (ROS) compared to doxorubicin. nih.govresearchgate.net Reactive oxygen species are highly reactive chemicals formed from oxygen, water, and hydrogen peroxide, including superoxide (B77818) and hydroxyl radicals, which can cause cellular damage. wikipedia.org No evidence of drug-induced, radical-mediated DNA damage was detected in vitro using pBR322 plasmid DNA. nih.govresearchgate.net

The semi-quinone free radical of GR63178A undergoes disproportionation with a rapid rate constant of 1 x 109 M-1 sec-1 under anaerobic conditions, which is an order of magnitude faster than that of doxorubicin. nih.govresearchgate.net This rapid disproportionation of the semi-quinone may explain the inability to detect a free radical signal by ESR spectroscopy. nih.govresearchgate.net The hydroquinone (B1673460) form of GR63178A was found to be stable and exhibited strong visible absorption with a bathochromic shift of 120 nm compared to the parent drug. nih.govresearchgate.net These characteristics may be attributed to the hydroquinone undergoing a form of keto-enol tautomerization. nih.govresearchgate.net The findings suggest that free radical formation by GR63178A does not appear to result in significant drug activation. researchgate.net

Methodological Approaches: Pulse Radiolysis and Electron Spin Resonance Spectroscopy

Analysis within Human Tumor Cell Line Screens (e.g., NCI DTP Human Tumor Cell Line Screen)

This compound has been included in analyses of preclinical cancer models, such as in vitro cell line screens. aacrjournals.org It has been noted that this compound, along with other compounds like flavone (B191248) acetic acid, appeared to act through mechanisms that were not the typical DNA-based mechanisms of action associated with many cytotoxic cancer agents. aacrjournals.org While specific detailed data from the NCI DTP Human Tumor Cell Line Screen for this compound were not extensively detailed in the search results, its inclusion in such analyses suggests it has been evaluated for activity across a panel of human tumor cell lines. aacrjournals.org

Below is a summary of some key findings regarding this compound's in vitro molecular and cellular interactions:

| Investigation Area | Finding |

| DNA Binding Affinity | No evidence of significant binding to DNA duplexes. nih.govresearchgate.net |

| Topoisomerase Inhibition | Did not inhibit purified human topoisomerase II. nih.govresearchgate.net |

| One-Electron Reduction Potential | -207 mV ± 10. nih.govresearchgate.net |

| Enzyme-Catalyzed Reduction | Underwent reduction more readily than doxorubicin. nih.govresearchgate.net |

| Reactive Oxygen Species Production | Produced significantly fewer ROS compared to doxorubicin. nih.govresearchgate.net |

| Radical-Mediated DNA Damage | No evidence detected in vitro. nih.govresearchgate.net |

| Semi-quinone Disproportionation | Rapid rate constant (1 x 109 M-1 sec-1) under anaerobic conditions. nih.govresearchgate.net |

In Vivo Preclinical Efficacy Studies of this compound

Preclinical studies evaluating the anti-tumor efficacy of this compound have been conducted in a range of in vivo models, including both murine solid tumors and human tumor xenografts. These studies provided insights into the compound's activity spectrum and factors influencing its effectiveness, such as administration schedule.

Evaluation in Murine Solid Tumor Models

Studies in murine solid tumor models have demonstrated variable but notable antitumour activity for this compound. Significant antitumour action was observed against the colon 38 tumour in BDF-1 mice when administered at 10 mg/kg over 21 consecutive days, resulting in a specific growth delay of 1.2. googleapis.com In contrast, minimal sensitivity was noted in the MAC 26 murine colon adenocarcinoma model in NMRI mice using the same dosage regimen. googleapis.com Comparisons with other agents, such as flavone acetic acid, in six murine tumor models indicated that while this compound (GR63178) at 200 mg/kg induced variable degrees of necrosis (ranging from 10% to 95%), it resulted in a uniformly small delay in tumor growth (0 to 4 days). google.com this compound has also been identified as a necrotizing agent in the RIF-1 murine model. nih.gov

Assessment in Human Tumor Xenograft Models

This compound has also been assessed for its antitumour activity in human tumor xenograft models. google.comgoogleapis.com These models, derived from human tumor cell lines and transplanted into immunocompromised mice, are widely used in preclinical assessment to evaluate the therapeutic efficacy of potential anticancer agents. This compound was included in preclinical phase II studies utilizing human tumor xenografts. googleapis.com These assessments in human tumor xenografts contributed to the understanding of this compound's potential against human malignancies. google.com

Characterization of Schedule-Dependency in Solid Tumors

A particular feature observed in the preclinical studies of this compound in solid tumors was its schedule-dependency. google.com Investigations revealed that a daily repeated intravenous administration schedule was more effective in achieving antitumour effects compared to high dose intermittent administration. google.com This characteristic highlights the importance of the treatment schedule in optimizing the efficacy of this compound in solid tumor settings.

Elucidating Distinct Mechanisms of Antineoplastic Activity: Absence of Typical DNA-Based Interactions

The mechanism underlying the antitumour efficacy of this compound was initially unknown, but its characteristics suggested a mechanism of action distinct from that of conventional cytotoxic agents. google.com Investigations into the molecular pharmacology of GR63178A have indicated that its antitumour activity is unlikely to be mediated through typical DNA-based interactions. googleapis.com

Advanced Mechanistic Research and Cellular Targeting of Fosquidone Gr63178a

Hypothesized Roles of the Quinone Group and Planar Ring System in Biological Activity

Given its chemical structure, the biological activity of Fosquidone (B1673579) is hypothesized to be linked to its quinone group or its planar ring system. nih.gov The quinone moiety is a common feature in several anticancer drugs, such as doxorubicin (B1662922) and mitomycin C, which often mediate their effects through mechanisms involving redox cycling and the generation of reactive oxygen species, or by interacting with DNA. nih.govacs.orgtubitak.gov.trfrontiersin.org The planar ring system is characteristic of intercalating agents that can insert themselves between the base pairs of DNA, thereby disrupting DNA structure and function. nih.gov

Studies have investigated the ability of this compound to bind non-covalently to DNA and to undergo reduction to reactive free radical species. nih.gov Unlike some other quinone-containing anticancer drugs, this compound underwent enzyme-catalyzed quinone reduction more readily than doxorubicin but produced significantly fewer reactive oxygen species. nih.gov Furthermore, no significant binding of this compound to DNA was observed in experiments using oligonucleotide duplexes designed to detect minor groove binding or intercalation. nih.gov No evidence of drug-induced, radical-mediated DNA damage was detected in vitro using plasmid DNA. nih.gov The one-electron reduction potential of GR63178A was measured at -207 mV ± 10, which is considerably more positive than that of drugs like doxorubicin, mitomycin C, and mitozantrone. nih.gov The semi-quinone free radical of this compound undergoes disproportionation rapidly, which might explain the difficulty in detecting a free radical signal by ESR. nih.gov The hydroquinone (B1673460) form of this compound is stable and shows a significant bathochromic shift in visible absorption compared to the parent drug, potentially due to keto-enol tautomerization. nih.gov These findings suggest that free radical formation may not be a primary mechanism of activation for GR63178A. nih.gov

Exploration of Potential Intracellular Target Binding Determinants of this compound

The specific intracellular targets of this compound have not been definitively identified. nih.govaacrjournals.org Investigations have ruled out some common targets of other cytotoxic agents. For instance, neither this compound nor its 9-hydroxy metabolite, GR54374X, inhibited purified human topoisomerase II in a decatenation assay. nih.gov This contrasts with drugs like etoposide, which exert their action by inhibiting topoisomerase II. eur.nl The lack of significant DNA binding also suggests that its mechanism is different from agents that primarily target DNA directly, such as cisplatin (B142131) which forms DNA adducts. nih.goveur.nl

The fact that this compound's mechanism of action is considered "unknown" or distinct from typical DNA-based mechanisms suggests that its intracellular targets may be novel or involve pathways not commonly associated with conventional cytotoxic agents. aacrjournals.org Research into intracellular target binding determinants often involves methods to identify proteins or other biomolecules that a compound interacts with inside the cell. google.com

Methodological Frameworks for Undefined Mechanism Elucidation

Elucidating the mechanism of action for compounds like this compound, where initial studies have not identified a clear target or pathway, often requires comprehensive and unbiased approaches.

Application of Proteomics and Metabolomics Approaches

Proteomics and metabolomics are powerful high-throughput techniques that can provide insights into the molecular changes induced by a compound within a biological system. mdpi.comfrontiersin.orgnih.govrevespcardiol.orgmdpi.com Proteomics focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. mdpi.comnih.govmdpi.com Metabolomics involves the comprehensive analysis of metabolites, which are the small molecules involved in metabolic processes. mdpi.comfrontiersin.orgmdpi.comfrontiersin.org

By applying proteomics, researchers can identify changes in protein abundance or modifications following treatment with this compound, potentially revealing affected pathways or interacting proteins. mdpi.comfrontiersin.orgnih.govrevespcardiol.org Metabolomics can help to understand how this compound perturbs cellular metabolism by identifying alterations in metabolite profiles. mdpi.comfrontiersin.orgfrontiersin.orgplos.org The integration of data from both proteomics and metabolomics can provide a more holistic view of the cellular response and help to pinpoint the molecular networks affected by the compound. mdpi.comfrontiersin.orgplos.orgnih.gov This integrated approach can be particularly useful for elucidating the mechanisms of drugs with undefined targets. plos.orgnih.gov

Integration of Systems Biology and Network Pharmacology

Systems biology and network pharmacology offer frameworks to understand the complex interactions between drugs, targets, and biological systems. inbio-indonesia.orgarcjournals.orgresearchgate.netnih.govmdpi.comnih.govdovepress.comnih.gov Systems biology aims to model and analyze biological systems as a whole, considering the interactions between multiple components. researchgate.netnih.gov Network pharmacology applies network theory to pharmacological research, focusing on the interactions between drugs and multiple targets within biological networks. arcjournals.orgmdpi.comnih.govdovepress.comnih.govfrontiersin.orgrsc.org

Comparative Mechanistic Analyses with Related Pyrroloquinone Analogues

This compound is a pentacyclic pyrroloquinone analogue of mitoquidone (B1195684). nih.gov Comparing the mechanistic properties of this compound with related pyrroloquinone analogues, particularly mitoquidone, can provide valuable insights into the structural features that contribute to their biological activities and potential differences in their mechanisms. Mitoquidone was the first pentacyclic pyrroloquinone developed as an anti-tumour agent and showed activity against rodent solid tumours and xenografts, with its mechanism of action also being unknown initially. researchgate.net

Studies comparing the disposition of GR63178A and its 9-hydroxy metabolite (GR54374X) in different mouse models have been conducted to understand if pharmacokinetic differences contribute to variations in sensitivity. nih.gov While differences in drug handling by different mouse strains were observed, these did not directly correlate with different levels of the parent drug or metabolite in the tumors, suggesting that differences in disposition alone may not explain the varying sensitivities. nih.gov This highlights the importance of understanding the intrinsic cellular mechanisms of action or the potential role of as-yet undetected active metabolites. nih.gov

Future Research Directions and Translational Perspectives for Fosquidone Gr63178a

Identification and Validation of Molecular Biomarkers for Preclinical Response

Identifying molecular biomarkers is crucial for predicting response to antineoplastic agents and for patient stratification in clinical trials. For Fosquidone (B1673579), future research could focus on uncovering molecular signatures within preclinical models that correlate with sensitivity or resistance. Given that preclinical studies showed differential activity in various experimental tumor systems, including varied sensitivity between similar murine colon adenocarcinoma models, investigating the underlying molecular differences in these models could reveal potential biomarkers. This could involve analyzing genomic, transcriptomic, proteomic, or metabolomic profiles to pinpoint factors that influence the compound's activity. The validation of such biomarkers in a range of preclinical models would be essential to establish their predictive value before considering any potential translational application.

Development of Novel Preclinical Models to Investigate this compound's Unique Activity

The development and utilization of preclinical models that accurately reflect the complexity and heterogeneity of human cancers are vital for assessing the potential of novel therapeutics. While this compound demonstrated activity in a range of experimental solid tumor models historically, the lack of significant clinical activity in initial trials suggests that the models used may not have fully predicted clinical outcomes or that the tested schedules were suboptimal. Future research could involve developing or employing more sophisticated preclinical models, such as patient-derived xenografts (PDXs) or organoids, which can better recapitulate the tumor microenvironment and inter-patient variability. These models could be instrumental in investigating the unique aspects of this compound's activity, understanding mechanisms of resistance observed in clinical trials, and identifying specific cancer subtypes or contexts where the compound might be more effective. A preclinical study comparing sensitive and resistant mouse colon adenocarcinoma models highlighted that differences in drug disposition did not fully explain the varying sensitivities, suggesting that inherent tumor sensitivity differences or the production of an undetected cytotoxic metabolite might be involved. Novel models could help explore these hypotheses.

Integration of Computational Approaches in Drug Discovery and Mechanistic Predictions

Computational approaches play an increasingly significant role in modern drug discovery and development by providing insights into drug-target interactions, predicting pharmacokinetic and pharmacodynamic properties, and elucidating complex biological mechanisms. For this compound, computational methods could be applied to analyze its molecular structure and predict potential off-targets or interactions that might contribute to its observed activity profile or lack thereof in certain settings. Furthermore, computational modeling could be used to simulate the compound's behavior within biological systems, potentially offering predictions about optimal dosing schedules or routes of administration that were not effective in initial trials. Mechanistic computational models can also aid in identifying key nodes in signaling pathways and predicting changes resulting from drug properties. While specific computational studies on this compound were not prominently found in the search results, applying these techniques could provide valuable theoretical insights to guide future preclinical investigations.

Q & A

Q. Q1. What is the current understanding of Fosquidone's mechanism of action, and how can researchers methodologically address gaps in this knowledge?

Answer: this compound is described as a water-soluble pyrroloquinoline analog with potential antitumor activity, though its mechanism remains unclear . To investigate this, researchers should:

- Conduct in vitro assays to assess interactions with cellular targets (e.g., protein binding assays, enzyme inhibition studies).

- Employ molecular modeling to predict binding affinities or structural interactions.

- Compare its activity to structurally similar compounds like mitoquidone to identify shared or divergent pathways .

- Use omics approaches (e.g., transcriptomics, proteomics) to map downstream effects on cancer cell lines.

Q. Q2. How should researchers design initial experiments to evaluate this compound's antitumor efficacy while ensuring methodological rigor?

Answer: Experimental design must prioritize reproducibility and validity:

- Cell-based assays: Use standardized cancer cell lines (e.g., NCI-60 panel) with controls for cytotoxicity (e.g., IC₅₀ measurements).

- Dosage optimization: Perform dose-response curves to identify therapeutic windows.

- Validation: Replicate experiments across multiple cell lines and independent labs to confirm findings .

- Data documentation: Follow guidelines for reporting experimental details, including solvent compatibility (due to this compound’s water solubility) and purity verification methods (e.g., HPLC) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in published data on this compound's efficacy across different tumor models?

Answer: Contradictions may arise from variability in experimental conditions or model systems. Methodological strategies include:

- Meta-analysis: Systematically compare studies to identify confounding factors (e.g., differences in dosing schedules, cell culture conditions) .

- Mechanistic studies: Investigate whether this compound’s activity is context-dependent (e.g., hypoxia-sensitive, tumor microenvironment interactions).

- Cross-disciplinary validation: Combine in vitro data with in vivo pharmacokinetic studies to assess bioavailability and tissue-specific effects .

Q. Q4. What advanced methodologies are recommended for optimizing this compound's synthesis to ensure purity and reproducibility in preclinical studies?

Answer: Synthesis optimization requires:

- Analytical chemistry: Use NMR and mass spectrometry to verify structural integrity and purity (>95% by HPLC) .

- Process refinement: Explore green chemistry techniques to improve yield and reduce byproducts.

- Batch documentation: Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles for sharing synthesis protocols .

Q. Q5. How can mixed-methods approaches enhance the study of this compound's therapeutic potential?

Answer: Integrate quantitative and qualitative methods:

- Quantitative: High-throughput screening to identify synergistic drug combinations.

- Qualitative: Interviews with oncologists to contextualize this compound’s clinical relevance.

- Triangulation: Cross-validate findings using computational models (e.g., QSAR) and patient-derived xenografts .

Methodological Frameworks

Q6. What frameworks (e.g., PICOT, FLOAT) are suitable for structuring research questions on this compound's biological activity?

Answer:

Q. Q7. How should researchers formulate hypotheses when this compound's mechanism of action is unknown?

Answer: Develop hypotheses grounded in structural analogs or observed phenotypic effects:

- Example: “this compound inhibits mitochondrial electron transport chain complexes, similar to mitoquidone, leading to ROS-mediated apoptosis.”

- Test hypotheses using knockout cell lines (e.g., CRISPR for suspected targets) or competitive binding assays .

Data Analysis and Reporting

Q. Q8. What statistical methods are recommended for analyzing this compound's dose-response data in heterogeneous tumor models?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.